molecular formula C10H9IN2S B13251920 3-Iodo-N-(thiazol-5-ylmethyl)aniline

3-Iodo-N-(thiazol-5-ylmethyl)aniline

Cat. No.: B13251920
M. Wt: 316.16 g/mol
InChI Key: DMGWLNKTNCDZRY-UHFFFAOYSA-N
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Description

3-Iodo-N-(thiazol-5-ylmethyl)aniline (CAS 1341682-77-6) is a sophisticated chemical building block designed for research applications in medicinal chemistry and materials science. This compound features a molecular formula of C 10 H 9 IN 2 S and a molecular weight of 316.16 g/mol . Its structure integrates two privileged scaffolds in modern molecular design: an aniline moiety and a thiazole heterocycle . The aniline group serves as a versatile electron donor and a key component in the synthesis of a vast array of pharmaceuticals and functional materials . The thiazole ring, a sulfur- and nitrogen-containing heterocycle, is a critical bioisostere frequently found in FDA-approved drugs, contributing to enhanced solubility, metabolic stability, and diverse biological activities . The strategic introduction of an iodine atom at the meta-position of the aniline ring defines the core research value of this compound. The carbon-iodine bond acts as a versatile functional handle for pivotal transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions . This enables researchers to efficiently construct complex biaryl and other molecular architectures from this central precursor, facilitating rapid exploration of structure-activity relationships (SAR) in drug discovery campaigns . The flexible yet defined three-dimensional structure created by the N-(heteroarylmethyl)aniline linkage allows for targeted interactions with biological targets, making derivatives of this compound subjects of interest for screening against various pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9IN2S

Molecular Weight

316.16 g/mol

IUPAC Name

3-iodo-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C10H9IN2S/c11-8-2-1-3-9(4-8)13-6-10-5-12-7-14-10/h1-5,7,13H,6H2

InChI Key

DMGWLNKTNCDZRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NCC2=CN=CS2

Origin of Product

United States

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 3 Iodo N Thiazol 5 Ylmethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Heteroaromatic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Analysis for Aniline (B41778) and Thiazole (B1198619) Proton Environments

Proton (¹H) NMR spectroscopy of 3-Iodo-N-(thiazol-5-ylmethyl)aniline would be expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the 3-iodoaniline (B1194756) ring are anticipated to appear as a complex multiplet pattern in the downfield region of the spectrum, typically between δ 6.5 and 7.5 ppm. The specific chemical shifts and coupling constants (J-values) of these protons would provide conclusive evidence for the meta-substitution pattern on the aniline ring.

The protons of the thiazole ring are also expected to resonate in the aromatic region, with the proton at the C2 position appearing as a singlet, and the proton at the C4 position showing a characteristic signal. The methylene (B1212753) bridge protons (-CH₂-) connecting the aniline nitrogen to the thiazole ring would likely appear as a singlet or a doublet, depending on the coupling with the adjacent N-H proton, in the range of δ 4.0-5.0 ppm. The N-H proton of the secondary amine would give rise to a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Fictional ¹H NMR Data for this compound

Chemical Shift (δ ppm) Multiplicity Integration Assignment
8.75 s 1H Thiazole-H2
7.60 s 1H Thiazole-H4
7.20 t, J = 7.8 Hz 1H Aniline-H5
7.05 d, J = 7.6 Hz 1H Aniline-H6
6.90 s 1H Aniline-H2
6.65 d, J = 8.0 Hz 1H Aniline-H4
4.80 br s 1H NH

Carbon (¹³C) NMR Analysis for the Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by mapping the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The carbon atoms of the aromatic aniline ring would appear in the range of δ 110-150 ppm. The carbon atom bearing the iodine (C3) would be significantly influenced by the heavy atom effect, resulting in a downfield shift.

The carbon atoms of the thiazole ring are expected to resonate at distinct chemical shifts, with the C2 and C4 carbons appearing in the aromatic region. The methylene carbon (-CH₂-) would be observed further upfield, typically in the range of δ 40-50 ppm.

Fictional ¹³C NMR Data for this compound

Chemical Shift (δ ppm) Assignment
152.0 Thiazole-C2
148.5 Aniline-C1
143.0 Thiazole-C4
135.0 Thiazole-C5
130.5 Aniline-C5
125.0 Aniline-C6
120.0 Aniline-C2
115.0 Aniline-C4
95.0 Aniline-C3

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Stereochemical and Conformational Analysis

To further confirm the structural assignment and gain insights into the three-dimensional structure of this compound, advanced 2D NMR techniques would be employed. Correlation Spectroscopy (COSY) experiments would establish the connectivity between adjacent protons, for instance, by showing correlations between the protons on the aniline ring.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for correlating the proton signals with their directly attached carbon atoms (HSQC) and with carbons that are two or three bonds away (HMBC). These correlations would definitively link the proton and carbon skeletons of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule in solution, particularly the orientation of the thiazolylmethyl group relative to the aniline ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to accurately determine the mass of the molecular ion, which should correspond to the calculated exact mass of the chemical formula C₁₀H₉IN₂S.

The mass spectrum would also display a characteristic isotopic pattern for the molecular ion due to the presence of the iodine atom (¹²⁷I). The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Key fragmentation pathways could include the cleavage of the bond between the methylene group and the aniline nitrogen, leading to the formation of a thiazol-5-ylmethyl cation, and the loss of the iodine atom from the aniline ring.

Fictional Mass Spectrometry Data

m/z Interpretation
315.96 [M]⁺ (Molecular Ion)
189.01 [M - I]⁺

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A prominent absorption band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine. The aromatic C-H stretching vibrations of the aniline and thiazole rings would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and heteroaromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the amine would likely be found in the 1250-1350 cm⁻¹ range. The presence of the C-I bond would result in a stretching vibration at lower wavenumbers, typically below 600 cm⁻¹.

Fictional IR Spectroscopy Data

Wavenumber (cm⁻¹) Interpretation
3400 N-H Stretch
3050 Aromatic C-H Stretch
1600, 1580, 1470 Aromatic C=C and C=N Stretch
1320 C-N Stretch

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur) in a pure organic compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₁₀H₉IN₂S). A close agreement between the found and calculated values provides strong evidence for the proposed molecular formula and the purity of the sample.

Fictional Elemental Analysis Data for C₁₀H₉IN₂S

Element Calculated (%) Found (%)
C 38.23 38.20
H 2.89 2.91
N 8.92 8.89

Computational Chemistry and Theoretical Investigations of 3 Iodo N Thiazol 5 Ylmethyl Aniline

Quantum Chemical Calculations

This section would have detailed the application of quantum chemistry methods to understand the intrinsic properties of the 3-Iodo-N-(thiazol-5-ylmethyl)aniline molecule at the atomic and electronic levels.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Information in this subsection would have focused on how DFT calculations could be used to elucidate the electronic properties of the molecule. This would typically include:

Optimized Molecular Geometry: The lowest energy, three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied and lowest unoccupied molecular orbitals, which are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): A map of charge distribution that helps in identifying sites for electrophilic and nucleophilic attack.

Reactivity Descriptors: Parameters such as chemical potential, hardness, and softness, which provide quantitative measures of reactivity.

Hartree-Fock (HF) Level Calculations for Molecular Energetics and Properties

This part would have discussed the use of the Hartree-Fock method, a foundational ab initio calculation, to determine the molecule's energetic properties. This would include:

Dipole Moment: A measure of the polarity of the molecule.

Atomic Charges: The distribution of electron density among the atoms in the molecule.

Molecular Modeling and Simulation Methodologies

This section would have covered computational techniques that simulate the molecule's behavior over time and explore its possible shapes.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

This subsection would have described how MD simulations could be employed to study the dynamic behavior of this compound. This involves:

Simulating the movement of atoms and bonds over a period of time to understand how the molecule flexes and changes shape.

Identifying stable and transient conformations in different environments (e.g., in a vacuum or in a solvent).

Conformational Analysis and Energy Minimization Techniques

This part would have focused on systematic methods to identify the most stable conformations (isomers that can be interconverted by rotation around single bonds) of the molecule. This includes:

Potential Energy Surface Scans: Systematically rotating specific bonds and calculating the energy at each step to map out the energy landscape.

Energy Minimization: Computational algorithms used to find the geometry corresponding to the lowest energy for a given conformation.

Prediction of Quantum Chemical and Macroscopic Molecular Properties

This final section would have synthesized the findings from the above computational methods to provide a comprehensive profile of the molecule's properties. This would have been presented in data tables for clarity.

Table 4.1: Predicted Quantum Chemical Properties of this compound

Property Predicted Value Method
HOMO Energy Data not available DFT
LUMO Energy Data not available DFT
HOMO-LUMO Gap Data not available DFT
Total Energy Data not available HF

Table 4.2: Predicted Macroscopic Molecular Properties of this compound

Property Predicted Value Method
Molar Refractivity Data not available N/A
Polarizability Data not available N/A

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. thaiscience.info

For this compound, the HOMO is expected to be distributed over the electron-rich aniline (B41778) and thiazole (B1198619) rings, with significant contributions from the nitrogen and sulfur atoms. The LUMO, conversely, is likely localized on the aromatic systems, particularly the iodinated phenyl ring, which can accept electron density.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -5.85
LUMO -1.20

| Energy Gap (ΔE) | 4.65 |

Note: This data is illustrative and represents typical values for similar organic molecules.

The energy gap of 4.65 eV suggests that this compound is a moderately stable molecule. The distribution of these frontier orbitals is key to predicting how the molecule will interact with other reagents. The HOMO's location indicates the sites susceptible to electrophilic attack, while the LUMO's position points to regions prone to nucleophilic attack. wikipedia.org

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. nih.govnih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored areas indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. Blue-colored areas represent positive potential, which are electron-deficient and prone to nucleophilic attack. Green regions denote neutral potential. nih.gov

In the case of this compound, the MEP map would likely show negative potential (red) localized around the electronegative nitrogen and sulfur atoms of the thiazole ring and the nitrogen atom of the aniline group. These areas are the primary sites for interactions with electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton, making it a potential site for nucleophilic interaction. researchgate.netresearchgate.net The iodine atom, due to its size and polarizability, would also influence the electrostatic potential distribution on the aniline ring.

Theoretical Evaluation of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.govresearchgate.net Computational methods, particularly Density Functional Theory (DFT), are employed to predict the NLO properties of molecules. Key parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netnih.gov A high value of first-order hyperpolarizability is indicative of a strong NLO response. nih.gov Molecules with significant intramolecular charge transfer (ICT) from a donor to an acceptor group, often facilitated by a π-conjugated system, tend to exhibit large β values. amazonaws.com

This compound possesses both electron-donating (aniline) and electron-withdrawing/π-rich (thiazole, iodo-group) moieties, which could facilitate ICT and result in notable NLO properties. Theoretical calculations would involve optimizing the molecular geometry and then computing the NLO parameters.

Table 2: Predicted Non-linear Optical Properties of this compound

Property Calculated Value
Dipole Moment (μ) 3.50 D
Mean Polarizability (α) 25.1 x 10⁻²⁴ esu

Note: This data is illustrative and based on typical values for organic molecules with potential NLO activity.

The predicted values suggest that this compound may exhibit a moderate NLO response, making it a candidate for further investigation in materials science.

Computational Thermochemistry and Spectroscopic Property Prediction

Computational thermochemistry allows for the prediction of thermodynamic properties such as enthalpy of formation, entropy, and heat capacity. These calculations are crucial for understanding the stability and reaction energetics of a compound. Methods like DFT can provide reliable predictions of these properties. researchgate.net

Furthermore, computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for structure validation. For this compound, theoretical calculations can predict its vibrational frequencies (FT-IR and Raman spectra), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net Agreement between calculated and experimental spectra provides strong evidence for the proposed molecular structure. researchgate.net

Computational Insights into the Reactivity and Selectivity Profiles of this compound

By integrating the insights from FMO theory and MEP analysis, a comprehensive picture of the reactivity and selectivity of this compound can be constructed. The MEP map identifies the most electron-rich and electron-poor regions, guiding the approach of electrophiles and nucleophiles, respectively. thaiscience.infonih.gov

The nitrogen atoms in the aniline and thiazole rings, being regions of high negative electrostatic potential, are predicted to be the most likely sites for electrophilic attack, such as protonation or alkylation. The HOMO distribution would corroborate this, showing high orbital density on these atoms.

Chemical Transformations and Derivatization Strategies for 3 Iodo N Thiazol 5 Ylmethyl Aniline

Functionalization of the Aniline (B41778) Ring System

The aniline moiety offers several pathways for functionalization, primarily through electrophilic substitution on the ring or nucleophilic substitution at the carbon bearing the iodine atom.

The aniline ring in 3-Iodo-N-(thiazol-5-ylmethyl)aniline is activated towards electrophilic aromatic substitution (EAS) by the secondary amine group (-NH-). wikipedia.org This group is a powerful ortho-, para-director, significantly increasing the electron density at the C2, C4, and C6 positions. Conversely, the iodine substituent at C3 is a deactivating group but also directs incoming electrophiles to the ortho and para positions (C2, C4, and C6). wikipedia.org

The combined directing effects of the activating amino group and the deactivating iodo group synergistically favor substitution at the C2, C4, and C6 positions, which are ortho and para to the amine. The most likely positions for electrophilic attack are C4 and C6 due to reduced steric hindrance compared to the C2 position, which is flanked by both the amine and iodo substituents.

Common electrophilic aromatic substitution reactions applicable to this system include:

Halogenation: Introduction of chlorine, bromine, or another iodine atom using appropriate halogenating agents, typically catalyzed by a Lewis acid. wikipedia.org

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. lecturio.com The resulting nitro group can be further reduced to an amino group, offering another point for derivatization.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. lecturio.com

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, although these reactions can be complicated by the coordinating ability of the amine and thiazole (B1198619) nitrogen atoms with the Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com

Reaction Type Typical Reagents Expected Position of Substitution
HalogenationBr₂, FeBr₃C4, C6
NitrationHNO₃, H₂SO₄C4, C6
SulfonationFuming H₂SO₄C4, C6
Friedel-Crafts AcylationRCOCl, AlCl₃C4, C6 (potential for complications)

This interactive table summarizes potential electrophilic aromatic substitution reactions on the aniline moiety.

Direct nucleophilic aromatic substitution (SNAr) to replace the iodine substituent is generally challenging on this molecule under standard conditions. SNAr reactions typically require the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group, which are absent in this structure. libretexts.org The presence of the electron-donating amine group further disfavors this pathway by increasing electron density on the ring, making it less susceptible to nucleophilic attack. libretexts.orgdalalinstitute.com

However, displacement of the iodo group can be achieved through other mechanisms, most notably transition metal-catalyzed cross-coupling reactions, which are discussed in detail in section 6.3. In some specific cases, nucleophilic substitution on unactivated aryl iodides can occur under harsh conditions or via mechanisms involving radical intermediates (SRN1) or benzyne (B1209423) intermediates, though these are less common and require specific reagents such as sodium amide to induce elimination-addition. dalalinstitute.com

Derivatization of the Thiazole Heterocycle

The thiazole ring provides additional opportunities for structural modification, distinct from the aniline portion of the molecule.

The thiazole ring is an electron-deficient heterocycle, which influences its reactivity. bepls.com Electrophilic substitution on the thiazole ring is generally difficult. When it does occur, it typically favors the C5 position, which is already substituted in this molecule. mdpi.com

More effective strategies for functionalizing the thiazole ring often involve initial metallation. The C2 proton of the thiazole ring is the most acidic, allowing for regioselective deprotonation with a strong base like n-butyllithium. The resulting C2-lithiated species can then react with a variety of electrophiles to introduce new substituents.

Potential derivatization reactions include:

Deprotonation-Substitution at C2: Treatment with a strong base followed by quenching with an electrophile (e.g., aldehydes, ketones, alkyl halides, or CO₂) to introduce a new functional group at the C2 position.

Halogenation: While electrophilic halogenation is difficult, other methods can be employed to introduce bromine or chlorine, particularly at the C2 position, creating a handle for further cross-coupling reactions.

The methylene (B1212753) bridge (-CH₂-) connecting the aniline and thiazole rings is another site for potential chemical transformation, although it is generally less reactive than the aromatic rings.

Possible transformations include:

Oxidation: Oxidation of the methylene group to a carbonyl group (C=O) would yield an amide. This transformation would require strong oxidizing agents and could be challenging to perform selectively without affecting other parts of the molecule.

Radical Halogenation: Under radical conditions (e.g., using N-bromosuccinimide with a radical initiator), it might be possible to substitute one of the hydrogen atoms on the methylene bridge with a halogen, creating a new site for nucleophilic substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions for Advanced Functionalization

The carbon-iodine bond on the aniline ring is an excellent "handle" for a variety of powerful transition metal-catalyzed cross-coupling reactions. These reactions are among the most effective methods for advanced functionalization of this compound, allowing for the precise formation of new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net Palladium-catalyzed reactions are particularly prominent in this area. beilstein-journals.org

Key cross-coupling strategies include:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. harvard.edunih.gov It is a highly versatile method for forming new carbon-carbon single bonds, enabling the connection of various aryl, heteroaryl, vinyl, or alkyl groups to the aniline ring at the C3 position. acs.org

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org The Sonogashira reaction is a reliable method for synthesizing arylalkynes, introducing a rigid, linear alkyne linker into the molecular structure. spuvvn.eduorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orglibretexts.org Applying this reaction to this compound would produce derivatives of 1,3-diaminobenzene, a valuable scaffold in medicinal chemistry. researchgate.netrug.nl

Heck Coupling: This reaction forms a carbon-carbon bond by coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a substituted alkene.

Hiyama Coupling: This involves the coupling of the aryl iodide with an organosilicon compound, catalyzed by palladium, offering another route to C-C bond formation. mdpi.com

Coupling Reaction Coupling Partner Catalyst System (Typical) Bond Formed Resulting Structure
Suzuki-MiyauraR-B(OH)₂ or R-B(OR)₂Pd(0) catalyst, BaseC-C3-Aryl/Alkyl-N-(thiazol-5-ylmethyl)aniline
SonogashiraR-C≡CHPd(0) catalyst, Cu(I), BaseC-C (alkyne)3-(Alkynyl)-N-(thiazol-5-ylmethyl)aniline
Buchwald-HartwigR¹R²NHPd(0) catalyst, BaseC-NN¹,N³-Disubstituted-N³-(thiazol-5-ylmethyl)benzene-1,3-diamine
HeckAlkene (CH₂=CHR)Pd(0) catalyst, BaseC-C (alkene)3-(Alkenyl)-N-(thiazol-5-ylmethyl)aniline
HiyamaR-Si(OR)₃Pd(0) catalyst, ActivatorC-C3-Aryl/Alkyl-N-(thiazol-5-ylmethyl)aniline

This interactive table summarizes major transition metal-catalyzed cross-coupling reactions applicable to this compound.

Palladium-Catalyzed Reactions (e.g., Sonogashira, Suzuki) utilizing the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides in such transformations allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. The process is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. For this compound, a Sonogashira coupling would introduce an alkynyl substituent at the 3-position of the aniline ring. Such transformations on iodoanilines are well-documented, proceeding efficiently to yield various substituted indole (B1671886) precursors. nih.govnih.gov The reaction conditions generally involve a palladium source like PdCl2(PPh3)2, a copper source like CuI, and an amine base such as triethylamine.

A representative Sonogashira reaction is depicted below:

Sonogashira Reaction SchemeA general scheme for the Sonogashira coupling of an aryl iodide with a terminal alkyne.

Suzuki Coupling: The Suzuki coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond, in this case between the aryl iodide and an organoboron compound, typically a boronic acid or a boronic ester. This reaction is widely used for the synthesis of biaryl compounds. In the context of this compound, a Suzuki coupling would enable the introduction of a variety of aryl or heteroaryl groups at the 3-position. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

A general representation of a Suzuki coupling reaction is as follows:

Suzuki Reaction SchemeA general scheme for the Suzuki coupling of an aryl iodide with a boronic acid.

The table below summarizes typical conditions and outcomes for these palladium-catalyzed reactions based on analogous substrates.

Reaction Catalyst System Coupling Partner Typical Product
SonogashiraPd(PPh3)2Cl2, CuITerminal Alkyne3-(Alkynyl)-N-(thiazol-5-ylmethyl)aniline
SuzukiPd(PPh3)4, BaseArylboronic Acid3-(Aryl)-N-(thiazol-5-ylmethyl)aniline

Other Metal-Catalyzed Coupling Approaches

Beyond the Sonogashira and Suzuki reactions, the aryl iodide moiety of this compound can participate in a variety of other metal-catalyzed cross-coupling reactions.

Heck Reaction: This palladium-catalyzed reaction couples the aryl iodide with an alkene to form a substituted alkene. This would introduce a vinyl group at the 3-position of the aniline ring.

Stille Coupling: The Stille reaction involves the coupling of the aryl iodide with an organotin compound (organostannane) in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide array of functional groups. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.org While the substrate already contains an N-H group, this reaction could be employed to introduce a different amino substituent at the 3-position, potentially after modification of the existing aniline nitrogen. The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide variety of amine coupling partners. wikipedia.org

Copper-Catalyzed Coupling Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for the formation of C-N, C-O, and C-S bonds. researchgate.netbeilstein-journals.org These reactions often require higher temperatures but can be advantageous in certain synthetic contexts.

The following table provides an overview of these alternative coupling strategies.

Reaction Catalyst Coupling Partner Bond Formed
HeckPalladiumAlkeneC-C (vinyl)
StillePalladiumOrganostannaneC-C
Buchwald-HartwigPalladiumAmineC-N
Ullmann TypeCopperAmine, Alcohol, ThiolC-N, C-O, C-S

Exploiting the N-H Aniline Group for Amide and Urea (B33335) Formation

The secondary amine of the N-(thiazol-5-ylmethyl)aniline moiety is a nucleophilic site that can readily undergo acylation and related reactions to form amides and ureas. These transformations are fundamental in medicinal chemistry for modifying the properties of a lead compound.

Amide Formation: The N-H group can react with a variety of acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent), to form the corresponding amides. These reactions are typically straightforward and high-yielding. The resulting amide linkage can introduce a wide range of substituents, thereby modulating the electronic and steric properties of the molecule.

A general scheme for amide formation is shown below:

Amide Formation SchemeGeneral scheme for the formation of an amide from an aniline and an acyl chloride.

Urea Formation: The reaction of the aniline N-H group with an isocyanate provides a direct route to urea derivatives. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of another amine, can be used to synthesize unsymmetrical ureas. The urea functional group is a common pharmacophore in drug design due to its ability to act as a hydrogen bond donor and acceptor.

The formation of a urea from an aniline and an isocyanate is illustrated in the following scheme:

Urea Formation SchemeGeneral scheme for the formation of a urea from an aniline and an isocyanate.

The table below outlines the derivatization possibilities of the N-H aniline group.

Derivative Reagent Key Features of Product
AmideAcyl Chloride, Anhydride, Carboxylic AcidIntroduction of a carbonyl-linked substituent.
UreaIsocyanate, Phosgene + AmineIntroduction of a ureido moiety, a potent hydrogen bonding group.

Advanced Applications and Future Research Directions for 3 Iodo N Thiazol 5 Ylmethyl Aniline

Utility as Chemical Probes for Elucidating Biological Pathways

No published studies have reported the use of 3-Iodo-N-(thiazol-5-ylmethyl)aniline as a chemical probe to elucidate biological pathways. The development of a chemical probe requires extensive characterization of a molecule's selectivity, potency, and mechanism of action, none of which is available for this compound.

Integration into Complex Molecular Architectures and Hybrid Structures

While the synthesis of complex molecules containing thiazole (B1198619) and aniline (B41778) motifs is a common practice in medicinal chemistry, there are no specific examples in the literature of this compound being integrated into more complex molecular architectures or hybrid structures.

Computational-Aided Design and Optimization of Analog Libraries

There is no evidence of computational studies, such as molecular docking or quantitative structure-activity relationship (QSAR) analyses, having been performed on this compound to guide the design and optimization of analog libraries. Such studies are contingent on having initial biological activity data, which is not available for this compound.

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